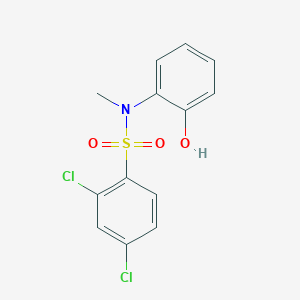![molecular formula C22H30N2O3S B12624100 Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- CAS No. 920527-68-0](/img/structure/B12624100.png)
Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- is a synthetic compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a pentylphenylsulfonyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- typically involves the reaction of piperazine with 2-methoxyphenyl and 4-pentylphenylsulfonyl reagents. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperature, pressure, and pH to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, which serves as the basis for many derivatives.
1-(2-Methoxyphenyl)piperazine: A simpler derivative with only the methoxyphenyl group attached.
4-[(4-Pentylphenyl)sulfonyl]piperazine: Another derivative with only the pentylphenylsulfonyl group attached.
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- is unique due to the presence of both the methoxyphenyl and pentylphenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
CAS No. |
920527-68-0 |
|---|---|
Molecular Formula |
C22H30N2O3S |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(4-pentylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H30N2O3S/c1-3-4-5-8-19-11-13-20(14-12-19)28(25,26)24-17-15-23(16-18-24)21-9-6-7-10-22(21)27-2/h6-7,9-14H,3-5,8,15-18H2,1-2H3 |
InChI Key |
TVNFVKBTIDYODI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
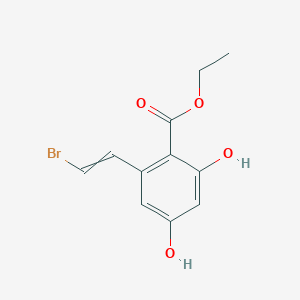
![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
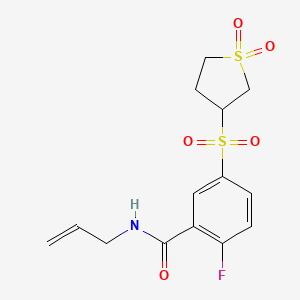
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)
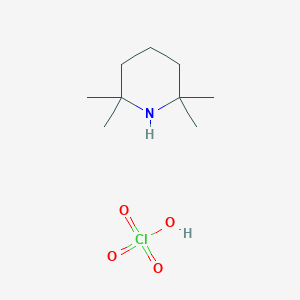

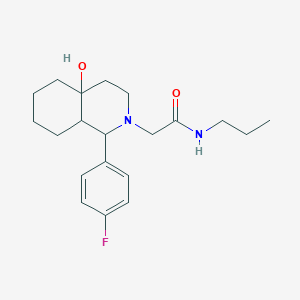
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)
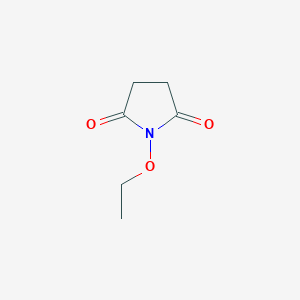

![Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate](/img/structure/B12624085.png)
